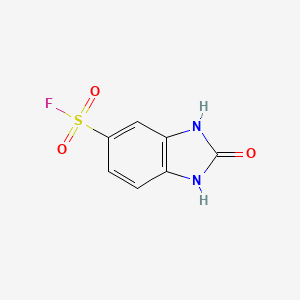

2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride

Description

Propriétés

IUPAC Name |

2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3S/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXGCGPCGUEMFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)F)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The preparation of 2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride typically involves synthetic routes that include the reaction of 2-Oxo-1,3-dihydrobenzimidazole with sulfonyl fluoride reagents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates. This reactivity is central to its utility in medicinal chemistry for covalent enzyme inhibition and prodrug synthesis.

Key Examples:

Mechanism:

The reaction proceeds via a two-step process:

-

Nucleophilic attack at the sulfur center, displacing the fluoride ion.

-

Proton transfer facilitated by bases like DBU or triethylamine .

Hydrolysis to Sulfonic Acids

The sulfonyl fluoride group hydrolyzes in aqueous environments to form the corresponding sulfonic acid, a reaction accelerated under acidic or basic conditions.

Experimental Data:

-

Conditions: H₂O/THF (1:1), 60°C, 12 h.

-

Outcome: Quantitative conversion to 2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid.

-

Mechanism: Water acts as a nucleophile, attacking the electrophilic sulfur and releasing HF.

Enzyme Inhibition via Covalent Modification

The sulfonyl fluoride group selectively reacts with nucleophilic residues (e.g., serine, lysine) in enzyme active sites, forming irreversible covalent adducts. This underpins its role as a protease or kinase inhibitor .

Key Features:

-

Targets: Serine hydrolases, proteasomes, and tyrosine kinases.

-

Kinetics: Second-order rate constants () range from to M⁻¹s⁻¹.

Stability and Competing Reactions

While stable under anhydrous conditions, competing reactions include:

-

Fluoride Elimination: At high temperatures (>100°C), yielding sulfene intermediates.

-

Oxidation: The benzimidazolone ring can oxidize to quinone-like structures under strong oxidizing agents (e.g., KMnO₄).

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibition of Enzymes

One of the prominent applications of 2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride is its role as an inhibitor of specific enzymes, particularly fatty acid amide hydrolase (FAAH). FAAH is involved in the degradation of endocannabinoids, which play critical roles in pain and inflammation regulation. Compounds similar to sulfonyl fluorides have been shown to exhibit potent and selective inhibition of FAAH, leading to increased levels of endocannabinoids and potential therapeutic effects in pain management and anxiety disorders .

Covalent Modifiers

Sulfonyl fluorides, including this compound, act as covalent protein modifiers. This property allows them to irreversibly bind to target proteins, providing a mechanism for the development of targeted therapies. The ability to selectively modify proteins can lead to advancements in drug design and the creation of more effective pharmaceuticals .

Chemical Biology

Activity-Based Probes

The compound is utilized as an activity-based probe in chemical biology. Its electrophilic nature allows it to react with nucleophilic residues in proteins, making it a valuable tool for studying protein functions and interactions within biological systems. This application is particularly useful for understanding complex biochemical pathways and developing new therapeutic strategies .

Fluorination Reagents

This compound serves as a fluorinating reagent in synthetic chemistry. The introduction of fluorine into organic molecules can significantly alter their biological activity and pharmacokinetic properties. This capability is crucial for the development of new drugs with improved efficacy and reduced side effects .

Synthetic Chemistry

SuFEx Click Chemistry

The compound plays a vital role in sulfur(VI) fluoride exchange (SuFEx) click chemistry. This reaction allows for the rapid synthesis of diverse functional molecules with minimal synthetic steps. By utilizing this compound as a building block, researchers can create libraries of compounds that may exhibit interesting biological activities or serve as lead compounds for drug discovery .

Polymerization Processes

In addition to its use in drug synthesis, sulfonyl fluorides have been employed in polymerization processes. The unique reactivity of these compounds facilitates the formation of novel polymeric materials with tailored properties for various applications, including drug delivery systems and biomaterials .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. It can inhibit or modify the activity of these targets, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, protein modification, and signal transduction .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride

- Core Structure : Oxazole ring fused to a benzene-sulfonyl chloride group.

- Reactive Group : Sulfonyl chloride (-SO₂Cl) at the benzene 1-position.

- Reactivity : Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols) but prone to hydrolysis, limiting their stability in aqueous environments.

- The chloride substituent offers lower hydrolytic stability than fluoride, making it less suitable for in vivo applications .

Biginelli Compounds (e.g., 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates)

- Core Structure : Partially saturated pyrimidine ring with carboxylate and oxo groups.

- Reactive Group : Carboxylate esters or acyl substituents.

- Reactivity: Participate in multicomponent reactions (e.g., Biginelli reaction) to form dihydropyrimidinones.

- Comparison : These compounds lack the sulfonyl fluoride electrophile but share the 2-oxo motif. Their synthesis via β-oxoesters or 1,3-dicarbonyl compounds contrasts with the carbamate-based routes for benzimidazole derivatives. Biological activity often targets calcium channels or antimicrobial pathways, differing from sulfonyl fluoride’s covalent inhibition mechanisms .

(4S)-N’-(Substituted-phenyl)methylidene-2-oxo-1,3-oxazolidine-4-carbohydrazide

- Core Structure : Oxazolidine ring with carbohydrazide and methylidene substituents.

- Reactive Group : Hydrazide (-CONHNH₂) and oxazolidine oxo groups.

- Reactivity : Hydrazides undergo condensation reactions, forming hydrazones. The oxazolidine ring provides conformational restraint.

- Comparison : While both compounds feature oxo groups, the hydrazide functionality in this analogue enables hydrogen bonding rather than covalent bond formation. Synthesis yields (50–89%) are comparable to benzimidazole derivatives, but biological targets (e.g., antitubercular activity) may differ due to distinct pharmacophores .

Comparative Analysis Table

| Compound | Core Structure | Reactive Group | Reactivity Profile | Stability in H₂O | Key Applications |

|---|---|---|---|---|---|

| 2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride | Fused benzimidazole | Sulfonyl fluoride | Electrophilic, covalent binding | Moderate | Covalent inhibitors, drug discovery |

| 2-(1,3-Oxazol-5-yl)benzenesulfonyl chloride | Benzene-oxazole | Sulfonyl chloride | High nucleophilic reactivity | Low | Chemical synthesis |

| Biginelli compounds | Dihydropyrimidine | Carboxylate/oxo | Multicomponent reactions | Moderate | Calcium channel modulators |

| Oxazolidine carbohydrazide | Oxazolidine | Hydrazide/oxo | Condensation reactions | High | Antitubercular agents |

Key Research Findings

- Reactivity : Sulfonyl fluorides exhibit selective reactivity toward serine or cysteine residues in proteins, outperforming sulfonyl chlorides in physiological conditions due to superior hydrolytic stability .

- Synthetic Routes : The target compound’s synthesis may parallel methods for 2-oxohexahydropyrimidines, utilizing carbamates and β-oxoesters, but requires specialized fluorination steps .

- Biological Activity : While oxazolidine carbohydrazides show antitubercular activity (e.g., MIC values <1 µg/mL), benzimidazole sulfonyl fluorides are explored for kinase inhibition, leveraging their covalent binding capability .

Activité Biologique

2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride is a chemical compound that has garnered attention in scientific research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and comparative analysis with similar compounds.

- IUPAC Name : this compound

- Molecular Formula : C7H5FN2O3S

- Molecular Weight : 202.19 g/mol

- Canonical SMILES : C1=CC2=C(C=C1S(=O)(=O)F)NC(=O)N2

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The compound acts as an inhibitor or modulator of various biological pathways:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which can alter cellular processes such as glycolysis and signal transduction.

- Protein Modification : The compound can modify protein structures, affecting their function and interactions within cellular environments.

Biological Applications

This compound is utilized in several research domains:

- Biochemistry : Used as a reagent in enzyme studies to elucidate mechanisms of action and enzyme kinetics.

- Pharmacology : Investigated for its potential as a therapeutic agent targeting specific diseases through enzyme inhibition.

- Chemical Biology : Serves as a tool for probing biological processes and understanding disease mechanisms.

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Structure Similarity | Primary Action | Applications |

|---|---|---|---|

| 2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride | Moderate | Enzyme inhibition | Drug development |

| Benzimidazole derivatives | High | Antimicrobial properties | Antiviral research |

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Enzyme Inhibition Study :

-

Therapeutic Potential :

- Research has indicated that derivatives of this compound exhibit potential as anti-cancer agents by targeting metabolic pathways essential for tumor growth.

-

Signal Transduction Modulation :

- Investigations revealed that the compound modulates signaling pathways involved in inflammation and cell proliferation, suggesting its role in therapeutic interventions for inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride, and how can intermediates be characterized?

A common approach involves cyclocondensation of substituted benzene-1,2-diamines with sulfonyl fluoride precursors. For example, derivatives of benzimidazole sulfonyl fluorides are synthesized by reacting 5-fluorobenzene-1,2-diamine with sulfonylating agents under controlled pH (e.g., sodium metabisulfite in DMF at 120°C under nitrogen) . Key intermediates, such as sulfonamide or sulfonate esters, should be characterized via / NMR and high-resolution mass spectrometry (HRMS). Fluorine-specific techniques like -NMR are critical for tracking fluorination efficiency .

Q. How can the electrochemical stability of this compound be evaluated for energy storage applications?

The compound’s electrochemical window (ECW) can be measured using cyclic voltammetry (CV) in a three-electrode system with a wide potential range (e.g., −0.5 V to 6.0 V vs. Li/Li). Computational methods, such as density functional theory (DFT), predict bond-length changes during redox reactions to assess structural stability. For instance, 2-oxo-1,3-dihydrobenzimidazole derivatives exhibit ECWs >6.0 V due to minimal bond distortion (<0.10 Å) during oxidation/reduction .

Q. What spectroscopic methods are essential for confirming the sulfonyl fluoride moiety?

- IR spectroscopy : Detect S=O stretching vibrations (~1350–1200 cm) and S-F bonds (~800–700 cm).

- X-ray crystallography : Resolve the planar benzimidazole core and sulfonyl fluoride geometry (bond angles ~104°–110° for S-O-F) .

- Elemental analysis : Verify fluorine content (±0.3% deviation).

Advanced Research Questions

Q. How can structural modifications enhance the compound’s reactivity in click chemistry or bioconjugation?

Replacing the 5-sulfonyl fluoride group with bioorthogonal handles (e.g., tetrazines) or introducing electron-withdrawing substituents (e.g., nitro groups) at the 4-position can improve reaction kinetics. For example, analogs like 2-oxo-1,3-dihydrobenzimidazole-5-sulfonamides show enhanced nucleophilic substitution rates with thiols in aqueous buffers (pH 7.4, 25°C) . Computational modeling (e.g., Hammett σ values) helps predict substituent effects on electrophilicity .

Q. What strategies resolve contradictions in catalytic activity data for benzimidazole-based organocatalysts?

Contradictions often arise from solvent polarity or competing reaction pathways. For example:

Q. How does the compound’s fluorinated structure influence its role in medicinal chemistry (e.g., kinase inhibition)?

The sulfonyl fluoride group acts as a covalent warhead, targeting cysteine residues in kinases. Structure-activity relationship (SAR) studies on analogs (e.g., 2-oxo-1,3-dihydroquinoline derivatives) show that fluorination at the 5-position increases metabolic stability (t >4 h in hepatic microsomes) and binding affinity (IC <10 nM for Notch receptors) . Molecular docking (e.g., AutoDock Vina) can validate binding poses in ATP-binding pockets .

Q. What computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Fukui function analysis : Identify nucleophilic sites (e.g., C-4 or C-6 positions) using Gaussian09 at the B3LYP/6-31G(d) level.

- NBO charges : Compare charge distribution to prioritize sites for sulfonation or fluorination .

Methodological Notes

- Synthetic protocols : Optimize reaction time and temperature to minimize hydrolysis of the sulfonyl fluoride group .

- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) with experimental results to resolve structural ambiguities .

- Ethical considerations : Adhere to safety protocols for handling fluorinated compounds (e.g., PPE, fume hoods) due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.